Phthalic acid, hept-4-yl isobutyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptan-4-yl Isobutyl Phthalate typically involves the esterification of phthalic anhydride with heptanol and isobutanol . The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Phthalic Anhydride+Heptanol+Isobutanol→Heptan-4-yl Isobutyl Phthalate+Water
Industrial Production Methods
In industrial settings, the production of Heptan-4-yl Isobutyl Phthalate involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Heptan-4-yl Isobutyl Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Phthalic acid, heptanol, and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Heptan-4-yl Isobutyl Phthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Heptan-4-yl Isobutyl Phthalate involves its interaction with cellular components, particularly lipid membranes . As a plasticizer, it integrates into the lipid bilayer, increasing membrane fluidity and flexibility . This can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl Phthalate (DIBP): Similar structure but with two isobutyl groups instead of one heptanyl and one isobutyl group.
Dibutyl Phthalate (DBP): Contains two butyl groups instead of heptanyl and isobutyl groups.
Diethyl Phthalate (DEP): Contains two ethyl groups instead of heptanyl and isobutyl groups.
Uniqueness
Heptan-4-yl Isobutyl Phthalate is unique due to its specific combination of heptanyl and isobutyl groups, which confer distinct physical and chemical properties compared to other phthalates . This unique structure can influence its plasticizing efficiency and its interactions with biological systems .
Properties
Molecular Formula |
C19H28O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-O-heptan-4-yl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-5-9-15(10-6-2)23-19(21)17-12-8-7-11-16(17)18(20)22-13-14(3)4/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3 |
InChI Key |
YHUGIMNLJRGFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)OCC(C)C |
Origin of Product |
United States |
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